Prothiocarb hydrochloride is a systemic thiocarbamate fungicide widely utilized for the control of soil-borne Oomycetes, including Pythium and Phytophthora species. As the hydrochloride salt of S-ethyl N-[3-(dimethylamino)propyl]thiocarbamate, it is engineered to provide high aqueous solubility and chemical stability, overcoming the volatility and handling challenges inherent to the free base. In agricultural and chemical procurement, it is primarily sourced as an active ingredient for aqueous soluble concentrates (SL) intended for soil drenches, seed treatments, and bulb dips. Its value proposition centers on its acropetal systemic mobility and multi-site disruption of fungal membrane permeability, making it a critical rotation alternative to acylalanines and phosphonates in resistance management programs [1].
Substituting prothiocarb hydrochloride with its oxygen analog, propamocarb hydrochloride, or non-systemic protectants fundamentally alters formulation stability, soil mobility, and application workflows. While propamocarb is structurally similar, the S-ethyl thiocarbamate moiety in prothiocarb alters its lipophilicity and soil adsorption coefficients, impacting its residual half-life in specific soil matrices. Furthermore, attempting to utilize the prothiocarb free base instead of the hydrochloride salt results in rapid hydrolytic and oxidative degradation, rendering it unsuitable for long-term storage in aqueous concentrates. Consequently, procurement must strictly specify the hydrochloride salt to ensure reproducible solubility, predictable acropetal translocation, and reliable batch-to-batch efficacy in commercial soil drench applications [1].
The selection of the hydrochloride salt is critical for the commercial viability of prothiocarb. Prothiocarb hydrochloride is a crystalline solid with high water solubility, enabling the production of highly concentrated aqueous solutions (SL formulations) without the need for complex emulsifiers. In contrast, the prothiocarb free base is a volatile liquid that is highly susceptible to environmental degradation and volatilization. The conversion to the hydrochloride salt locks the dimethylamino group, preventing volatilization and stabilizing the molecule against rapid hydrolysis during storage and application [1].
| Evidence Dimension | Physical state and formulation stability |
| Target Compound Data | Stable crystalline hydrochloride salt |
| Comparator Or Baseline | Prothiocarb free base (volatile liquid) |
| Quantified Difference | Salt conversion arrests volatility and hydrolytic degradation, enabling stable, solvent-free aqueous concentrates. |
| Conditions | Standard formulation and storage conditions (20°C) |
Buyers formulating liquid soil drenches must procure the hydrochloride salt to ensure shelf-life, precise dosing, and avoidance of volatile losses during application.
Prothiocarb hydrochloride is distinguished by its high degree of acropetal (upward) systemic mobility within plant vascular systems. When applied as a soil drench at high concentrations, the highly soluble hydrochloride salt is rapidly absorbed by root tissues and translocated to the foliage. This provides internal protection against downy mildews and foliar blights. In contrast, standard protectant fungicides like mancozeb exhibit zero systemic mobility and remain strictly on the applied surface, leaving new growth vulnerable and providing no control over root-infecting pathogens like Phytophthora[1].
| Evidence Dimension | Systemic root-to-shoot translocation |
| Target Compound Data | High acropetal mobility via xylem |
| Comparator Or Baseline | Mancozeb (0% systemic mobility) |
| Quantified Difference | Prothiocarb provides internal foliar protection via root uptake, whereas mancozeb requires direct foliar coverage. |
| Conditions | Soil drench application targeting foliar and root Oomycete infections |
Procurement for greenhouse or drip-irrigation systems requires systemic active ingredients to protect dense canopies where foliar sprays cannot penetrate.
While prothiocarb hydrochloride and its closest analog, propamocarb hydrochloride, share a similar multi-site mode of action targeting membrane permeability, their structural differences dictate distinct environmental behaviors. Prothiocarb contains an S-ethyl thiocarbamate linkage, whereas propamocarb features an O-propyl carbamate linkage. This sulfur-for-oxygen substitution alters the molecule's lipophilicity and soil binding affinity. Consequently, prothiocarb exhibits different leaching profiles and residual efficacy durations in specific soil types compared to propamocarb, necessitating distinct application rates and intervals in commercial agronomy [1].
| Evidence Dimension | Chemical structure and soil interaction profile |
| Target Compound Data | S-ethyl thiocarbamate linkage |
| Comparator Or Baseline | Propamocarb hydrochloride (O-propyl carbamate linkage) |
| Quantified Difference | The thiocarbamate moiety alters lipophilicity and soil adsorption relative to the oxygen analog, impacting residual soil half-life. |
| Conditions | Soil drench applications in varying agricultural soil matrices |
Agronomic buyers must select between prothiocarb and propamocarb based on the specific soil composition and required residual duration for Pythium control.
Due to its high water solubility and chemical stability, prothiocarb hydrochloride is a highly suitable active ingredient for formulating highly concentrated aqueous solutions (SL). It is selected over free-base thiocarbamates or lipophilic analogs that require complex, solvent-heavy emulsifiable concentrate (EC) formulations, thereby streamlining manufacturing and reducing volatile organic compound (VOC) emissions [1].
Prothiocarb hydrochloride serves as a critical rotational partner in greenhouse environments where Pythium and Phytophthora have developed resistance to single-site inhibitors like metalaxyl (acylalanines). Its multi-site mechanism affecting membrane permeability, combined with its efficient acropetal translocation via drip irrigation, makes it a highly effective option for sustained disease management in high-value ornamental and vegetable crops[2].
The stable, non-volatile nature of the hydrochloride salt allows it to be effectively incorporated into seed coatings and bulb dip solutions. It provides immediate, localized protection against damping-off diseases during the critical germination phase, providing an advantage over non-systemic protectants that cannot defend the expanding root system[2].
Irritant;Environmental Hazard